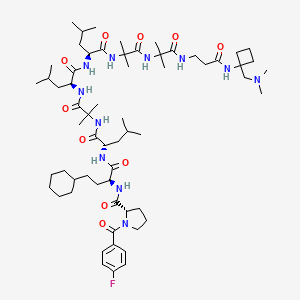

![molecular formula C95H140N20O23 B10860406 3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid CAS No. 1451199-98-6](/img/structure/B10860406.png)

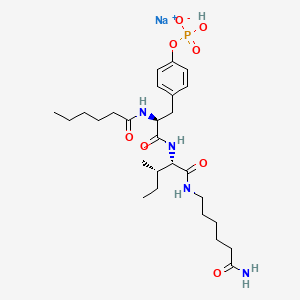

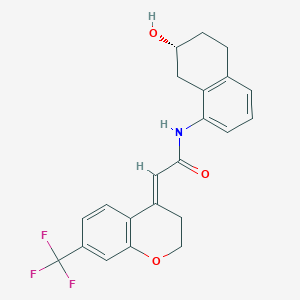

3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulanemadlin, également connu sous son code de développement ALRN-6924, est un médicament expérimental principalement développé pour le traitement du cancer. Il s'agit d'un peptide staple qui imite le domaine N-terminal de la protéine suppresseur de tumeur p53. Sulanemadlin est conçu pour se lier à MDM2 et MDMX, conduisant à l'induction de l'apoptose dans les cellules tumorales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sulanemadlin est synthétisé en utilisant la technologie de staple des peptides, qui implique l'incorporation d'acides aminés non naturels pour stabiliser la structure en hélice α du peptide. La synthèse implique généralement la synthèse peptidique en phase solide (SPPS) suivie d'une cyclisation sur résine pour introduire le staple .

Méthodes de production industrielle : La production industrielle de Sulanemadlin implique la SPPS à grande échelle, la purification par chromatographie liquide haute performance (HPLC) et la lyophilisation pour obtenir le produit final. Le processus assure une pureté et un rendement élevés, qui sont essentiels pour les applications cliniques .

Types de réactions:

Réactions de liaison : Sulanemadlin se lie à MDM2 et MDMX, inhibant leur interaction avec p53.

Induction de l'apoptose : La liaison de Sulanemadlin à MDM2 et MDMX conduit à l'activation de p53, qui à son tour induit l'apoptose dans les cellules tumorales.

Réactifs et conditions courants :

Réactifs : Acides aminés non naturels, réactifs de couplage pour la SPPS et agents de cyclisation.

Conditions : La synthèse est généralement effectuée sous atmosphère inerte pour prévenir l'oxydation et la dégradation du peptide.

Principaux produits : Le produit principal de ces réactions est le peptide staple Sulanemadlin, qui présente une stabilité et une perméabilité cellulaire améliorées par rapport aux peptides linéaires .

4. Applications de la recherche scientifique

Chimie : En tant que modèle pour étudier les techniques de staple des peptides et leur impact sur la stabilité et la fonction des peptides.

Biologie : Pour enquêter sur le rôle de p53 dans la régulation du cycle cellulaire et l'apoptose.

Médecine : En tant qu'agent thérapeutique pour le traitement des cancers, en particulier ceux avec p53 de type sauvage.

Industrie : Utilisation potentielle dans le développement d'autres peptides staple pour des applications thérapeutiques.

5. Mécanisme d'action

Sulanemadlin exerce ses effets en imitant le domaine N-terminal de p53 et en se liant à MDM2 et MDMX. Cette liaison empêche la dégradation de p53, conduisant à son accumulation et à son activation. p53 activé induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules tumorales. Les cibles moléculaires de Sulanemadlin sont MDM2 et MDMX, qui sont des régulateurs clés de l'activité de p53 .

Composés similaires :

Nutlin-3 : Un petit inhibiteur moléculaire de MDM2 qui active également p53.

RG7112 : Un autre inhibiteur de MDM2 avec un mécanisme d'action similaire.

MI-773 : Un inhibiteur double de MDM2 et MDMX, similaire à Sulanemadlin.

Unicité de Sulanemadlin : Sulanemadlin est unique en ce qu'il s'agit d'un peptide staple, ce qui lui confère une stabilité et une perméabilité cellulaire améliorées par rapport aux petits inhibiteurs moléculaires. Cela permet une inhibition plus efficace de MDM2 et MDMX et une activation subséquente de p53 .

Applications De Recherche Scientifique

Chemistry: As a model for studying peptide stapling techniques and their impact on peptide stability and function.

Biology: For investigating the role of p53 in cell cycle regulation and apoptosis.

Medicine: As a therapeutic agent for the treatment of cancers, particularly those with wild-type p53.

Industry: Potential use in the development of other stapled peptides for therapeutic applications.

Mécanisme D'action

Sulanemadlin exerts its effects by mimicking the N-terminal domain of p53 and binding to MDM2 and MDMX. This binding prevents the degradation of p53, leading to its accumulation and activation. Activated p53 induces cell cycle arrest and apoptosis in tumor cells. The molecular targets of Sulanemadlin are MDM2 and MDMX, which are key regulators of p53 activity .

Comparaison Avec Des Composés Similaires

Nutlin-3: A small molecule inhibitor of MDM2 that also activates p53.

RG7112: Another MDM2 inhibitor with a similar mechanism of action.

MI-773: A dual inhibitor of MDM2 and MDMX, similar to Sulanemadlin.

Uniqueness of Sulanemadlin: Sulanemadlin is unique in that it is a stapled peptide, which provides enhanced stability and cell permeability compared to small molecule inhibitors. This allows for more effective inhibition of MDM2 and MDMX and subsequent activation of p53 .

Propriétés

Numéro CAS |

1451199-98-6 |

|---|---|

Formule moléculaire |

C95H140N20O23 |

Poids moléculaire |

1930.2 g/mol |

Nom IUPAC |

3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid |

InChI |

InChI=1S/C95H140N20O23/c1-50(2)44-69(106-60(13)117)88(133)113-76(59(12)116)91(136)111-72(46-61-30-24-23-25-31-61)90(135)115-95(15)43-29-22-20-18-16-17-19-21-28-42-94(14,92(137)105-58(11)82(127)103-56(9)81(126)102-55(8)80(125)101-54(7)79(124)100-53(6)78(123)99-52(5)77(97)122)114-89(134)70(45-51(3)4)108-84(129)67(38-40-74(96)119)107-83(128)57(10)104-86(131)73(48-63-49-98-66-33-27-26-32-65(63)66)110-87(132)71(47-62-34-36-64(118)37-35-62)109-85(130)68(112-93(95)138)39-41-75(120)121/h17,19,23-27,30-37,49-59,67-73,76,98,116,118H,16,18,20-22,28-29,38-48H2,1-15H3,(H2,96,119)(H2,97,122)(H,99,123)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,131)(H,105,137)(H,106,117)(H,107,128)(H,108,129)(H,109,130)(H,110,132)(H,111,136)(H,112,138)(H,113,133)(H,114,134)(H,115,135)(H,120,121)/t52-,53+,54+,55+,56+,57+,58+,59-,67+,68+,69+,70+,71+,72+,73+,76+,94+,95-/m1/s1 |

Clé InChI |

VDLGAZDAHPLOIR-XOZIGYNVSA-N |

SMILES isomérique |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCCC=CCCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N)CC(C)C)CCC(=O)N |

SMILES canonique |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC(C)C)CCC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B10860358.png)

![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)